molecular formula C21H20BrClN2O3S B2636059 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251562-18-1

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2636059
CAS No.: 1251562-18-1
M. Wt: 495.82
InChI Key: VPGWWACYLOHYER-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a benzothiazine core with various substituents, including a bromophenyl group, a chloro group, and a methylpiperidine carbonyl group

Preparation Methods

The synthesis of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The bromophenyl, chloro, and methylpiperidine carbonyl groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods would likely involve optimizing these steps for scalability, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity against various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione include other benzothiazine derivatives with different substituents. These compounds may have similar core structures but differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrClN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(17-5-2-15(22)3-6-17)18-12-16(23)4-7-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWWACYLOHYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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